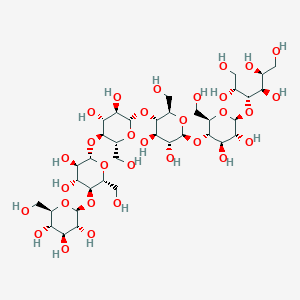
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole
Übersicht
Beschreibung
3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole (CMPP) is a synthetic organic compound that is used in various scientific research applications. It is a pyrazole derivative and belongs to the class of heterocyclic compounds. CMPP is an important building block for organic synthesis and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Pyrazole derivatives have been synthesized through various chemical reactions, providing insights into their potential applications in synthetic chemistry and materials science. For instance, reactions of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide have led to the formation of 1H-pyrazoles, showcasing the versatility of pyrazole compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Лариса А. Баева et al., 2020). Additionally, diorganotin(IV) derivatives containing pyrazole ligands have been explored, indicating the significance of pyrazole derivatives in coordination chemistry and the development of materials with unique properties (Qian Cui et al., 2005).
Catalysis and Ligand Design
Pyrazole derivatives serve as crucial ligands in coordination chemistry, influencing the synthesis of metal complexes with varied applications. The synthesis and characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, for example, provide insights into the structural diversity of pyrazole-based ligands and their potential in catalytic applications (R. Aggarwal et al., 2009). The exploration of carboxy pyrazole derivatives in enzymatic inhibition studies also underscores the biochemical significance of pyrazole derivatives, hinting at their potential in designing enzyme inhibitors with anticancer profiles (P. Channar et al., 2018).
Material Science and Molecular Design
The structural and functional diversity of pyrazole derivatives make them suitable candidates for material science applications. Syntheses of pyrazoles with functionalized substituents offer pathways to new materials and ligands for coordination chemistry, expanding the utility of pyrazole compounds in creating novel materials with specific properties (D. Grotjahn et al., 2002).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-pentan-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJDAKWYFDXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)



![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)

